molecular formula C24H25N3O2 B10987073 3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one

3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one

Cat. No.: B10987073
M. Wt: 387.5 g/mol
InChI Key: SSBWTIGHLWFFCQ-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one is a complex organic compound featuring an indole moiety and a tetrahydropyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be synthesized through a Fischer indole synthesis.

    Construction of the Tetrahydropyridoindole Structure: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

    Final Coupling: The indole and tetrahydropyridoindole units are coupled under specific conditions, such as using a strong base and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the ketone group using agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Conversion to alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used to study biological pathways involving indole derivatives.

    Enzyme Inhibitors: Potential inhibitors of enzymes that interact with indole structures.

Medicine

    Pharmacological Agents: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Drug Development: Used as a lead compound in the development of new drugs.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The compound may bind to active sites of enzymes, altering their activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one is unique due to its combined indole and tetrahydropyridoindole structures, which may confer distinct biological activities and chemical reactivity compared to simpler indole derivatives.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C24H25N3O2/c1-15(11-16-13-25-21-6-4-3-5-18(16)21)24(28)27-10-9-23-20(14-27)19-12-17(29-2)7-8-22(19)26-23/h3-8,12-13,15,25-26H,9-11,14H2,1-2H3

InChI Key

SSBWTIGHLWFFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

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